molecular formula C16H23NO B12758310 trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide CAS No. 113538-35-5

trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide

Cat. No.: B12758310
CAS No.: 113538-35-5
M. Wt: 245.36 g/mol
InChI Key: XVIIJLFVSUZKFV-UHFFFAOYSA-N
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Description

trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide: is an organic compound with the molecular formula C16H23NO It is a derivative of acetamide, featuring a phenylcyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide typically involves the reaction of 4-phenylcyclohexanone with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of phenylcyclohexyl derivatives on biological systems. Its structural similarity to other bioactive molecules makes it a valuable tool for probing biological pathways and mechanisms .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industry, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

  • N-(1-(4-Cyclohexylphenyl)ethyl)acetamide
  • N-(1-(4-Phenylcyclohexyl)ethyl)formamide
  • N-(1-(4-Phenylcyclohexyl)ethyl)propionamide

Comparison: Compared to similar compounds, trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide is unique due to its specific structural features, such as the trans configuration and the presence of the phenylcyclohexyl group.

Properties

CAS No.

113538-35-5

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-[1-(4-phenylcyclohexyl)ethyl]acetamide

InChI

InChI=1S/C16H23NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-7,12,14,16H,8-11H2,1-2H3,(H,17,18)

InChI Key

XVIIJLFVSUZKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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